Benzyl 3-aminobenzoate

CAS No.: 80787-43-5

Cat. No.: VC2059997

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80787-43-5 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | benzyl 3-aminobenzoate |

| Standard InChI | InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 |

| Standard InChI Key | YQEQHIZMMDWDOV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N |

Introduction

Chemical Structure and Identification

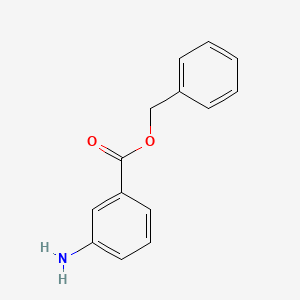

Benzyl 3-aminobenzoate, with the molecular formula C14H13NO2, represents an important class of aminobenzoate esters. The compound features a benzyl group connected via an ester linkage to 3-aminobenzoic acid, where the amino group is positioned at the meta position on the benzoic acid ring. This structural arrangement differentiates it from other aminobenzoate isomers such as benzyl 4-aminobenzoate (para-position) and contributes to its unique chemical behavior .

Chemical Identifiers

Benzyl 3-aminobenzoate can be precisely identified through several standardized chemical notation systems that allow for unambiguous representation of its molecular structure. These identification systems are essential for researchers and database management in the field of chemistry and related disciplines.

The compound is cataloged in chemical databases with the following identifiers:

-

CID: 15428374 in PubChem database

-

SMILES notation: C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N

-

InChI: InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2

Physical and Chemical Properties

The physical and chemical properties of benzyl 3-aminobenzoate determine its behavior in various conditions and applications. Understanding these properties is crucial for predicting its reactivity, stability, and potential uses.

Spectroscopic Data and Analysis

Mass spectrometry data provides valuable information about benzyl 3-aminobenzoate's behavior under ionization conditions. The predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 228.10192 | 151.1 |

| [M+Na]+ | 250.08386 | 164.7 |

| [M+NH4]+ | 245.12846 | 159.6 |

| [M+K]+ | 266.05780 | 157.4 |

| [M-H]- | 226.08736 | 155.9 |

| [M+Na-2H]- | 248.06931 | 160.5 |

| [M]+ | 227.09409 | 154.4 |

| [M]- | 227.09519 | 154.4 |

These predicted collision cross-section (CCS) values indicate the effective area of the molecule when interacting with other molecules, which is useful for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry studies .

Structural Comparison with Related Compounds

Benzyl 3-aminobenzoate belongs to a family of aminobenzoate esters, with structural similarities and differences compared to related compounds. These structural relationships are important for understanding structure-activity relationships in chemical and biological systems.

Comparison with Benzyl 4-aminobenzoate

Benzyl 4-aminobenzoate (also known as benzyl p-aminobenzoate) differs from benzyl 3-aminobenzoate in the position of the amino group on the benzoic acid ring. While benzyl 3-aminobenzoate has the amino group at the meta position (position 3), benzyl 4-aminobenzoate features the amino group at the para position (position 4) .

This positional difference can significantly impact various properties:

-

Electronic distribution and resonance effects

-

Hydrogen bonding capabilities

-

Reactivity patterns

-

Biological activity profiles

Benzyl 4-aminobenzoate has been more extensively studied and is identified with CAS number 19008-43-6 and EC number 242-741-4 . The comparison between these isomers provides valuable insights into how the position of functional groups influences chemical behavior.

Distinction from Other Aminobenzoate Derivatives

It is essential to distinguish benzyl 3-aminobenzoate from other aminobenzoate compounds that may share similar naming conventions but possess different structural features. For instance, benzyl 3-aminoazepane-1-carboxylate (C14H20N2O2) is a distinctly different compound with a molecular weight of 248.32 g/mol that contains an azepane ring system rather than the simple aromatic structure of benzyl 3-aminobenzoate .

Analytical Methods and Characterization

The proper identification and characterization of benzyl 3-aminobenzoate require sophisticated analytical techniques that can confirm its structure and purity.

Chromatographic Analysis

Gas chromatography (GC) is commonly employed for the analysis of aminobenzoate esters and can be effectively applied to benzyl 3-aminobenzoate. GC analysis provides:

-

Quantitative determination of purity

-

Identification of potential synthesis by-products

-

Monitoring of reaction progress during synthesis

Spectroscopic Techniques

Multiple spectroscopic methods can be utilized for the comprehensive characterization of benzyl 3-aminobenzoate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible spectroscopy for chromophore characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume